

Application Notes and Protocols: Recombinant Expression of Human Epidermal Growth Factor (hEGF)

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Introduction

Human Epidermal Growth Factor (hEGF) is a 53-amino acid polypeptide with a molecular weight of approximately 6.2 kDa.[1] It is a potent mitogenic factor that stimulates the proliferation and differentiation of various epithelial and endothelial cells by binding to its receptor, the Epidermal Growth Factor Receptor (EGFR).[2][3][4] This activity makes hEGF a valuable therapeutic agent for wound healing, including skin damage, corneal injuries, and gastrointestinal ulcers.[5] Given the low yield and complexity of extracting hEGF from natural sources like urine, recombinant DNA technology is the primary method for producing pure, bioactive hEGF on a large scale.

This document provides a detailed overview of the methods for expressing recombinant hEGF, focusing on the widely used *Escherichia coli* and *Pichia pastoris* systems. It includes comparative data, detailed experimental protocols, and workflow diagrams to guide researchers in the successful production and validation of recombinant hEGF.

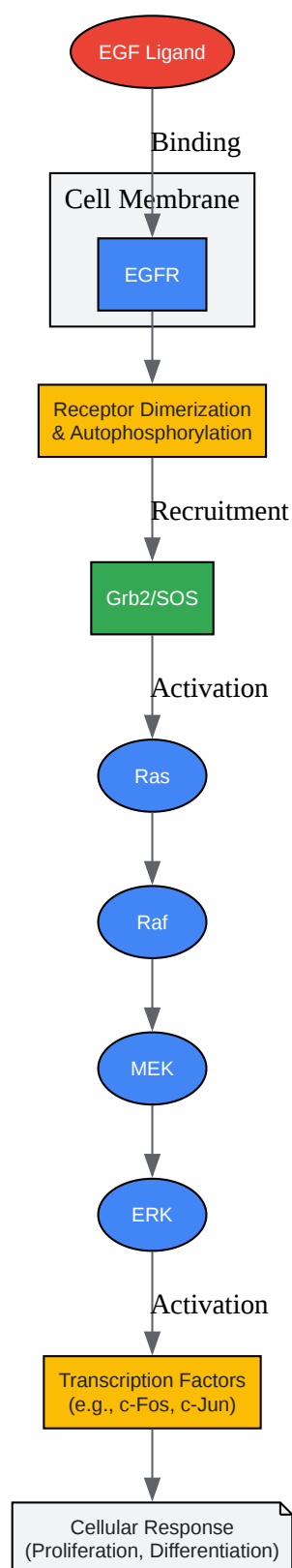
Data Presentation: Comparison of hEGF Expression Strategies

The choice of expression system and strategy significantly impacts the yield, solubility, and biological activity of the final product. The following table summarizes quantitative data from various studies on recombinant hEGF production.

Express ion System	Vector	Fusion Tag / Strategy	Promoter	Inducer	Yield	Purification Method	Reference
E. coli BL21(DE3)	pD881-PeIB	PeIB signal peptide (secreted)	rhaPB	L-Rhamnose	122.4 µg/L	ELISA Quantification	
E. coli BL21(DE3)	pET-hEGF-Mxe-SUMO-H10	Mxe Intein-SUMO-His10 (soluble)	T7	IPTG	29.4 mg/L (native hEGF)	Ni-NTA Affinity Chromatography	
E. coli BL21(DE3)	pET24a(+)	None (inclusion bodies)	T7	IPTG	>90% purity achieved	Urea Solubilization & Dialysis	
E. coli BL21(DE3)	pHGB1-TEV	GB1-His6 (soluble)	T7	IPTG	Not specified, high solubility noted	Ni-NTA Affinity Chromatography	
Pichia pastoris GS115	pPIC9K	α-mating factor (secreted)	AOX1	Methanol (0.5%)	2.27 mg/L	ELISA Quantification	

Signaling Pathway and Experimental Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs.



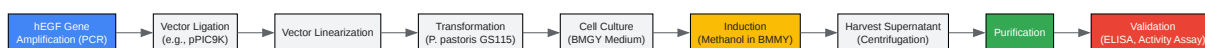
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Caption: EGF/EGFR signaling cascade initiating cell proliferation.



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Caption: Workflow for recombinant hEGF expression in *E. coli*.



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Caption: Workflow for secreted hEGF expression in *P. pastoris*.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in recombinant hEGF production.

This protocol describes the cloning of the hEGF gene into a pET expression vector.

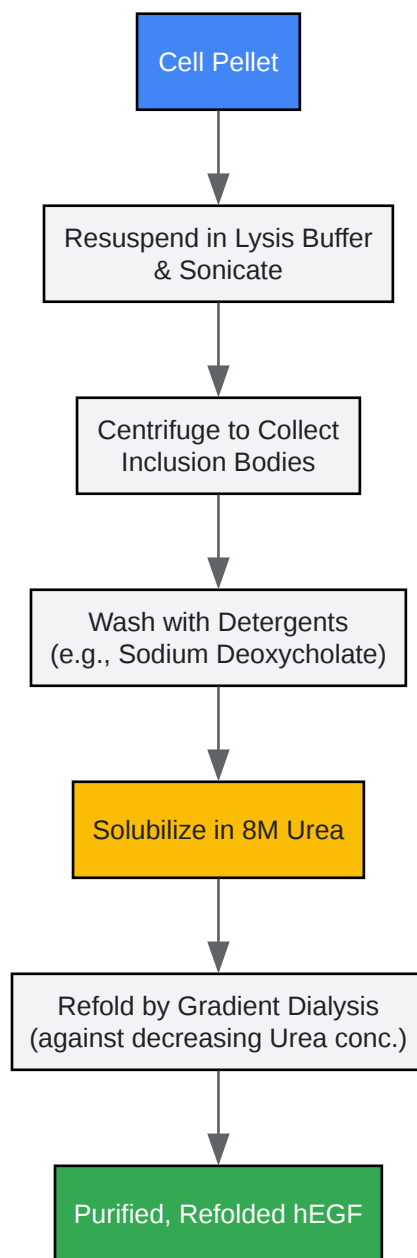
- **Gene Amplification:** Amplify the hEGF coding sequence (162 bp) using PCR. Design primers that include restriction sites (e.g., NdeI and BamHI) compatible with the multiple cloning site of the pET vector.
- **Vector and Insert Digestion:** Digest both the purified PCR product and the pET-22b(+) vector with NdeI and BamHI restriction enzymes according to the manufacturer's instructions.
- **Purification:** Purify the digested vector and insert using a DNA purification kit to remove enzymes and buffers.
- **Ligation:** Ligate the digested hEGF insert into the prepared pET vector using T4 DNA ligase.
- **Transformation:** Transform the ligation product into competent *E. coli* DH5 α cells for plasmid amplification. Plate the cells on LB agar containing the appropriate antibiotic (e.g., ampicillin).

- **Verification:** Screen positive colonies using colony PCR. Extract the plasmid DNA from positive colonies and verify the correct insertion and reading frame by DNA sequencing.

E. coli is a cost-effective host that often produces high yields, though it can lead to the formation of insoluble inclusion bodies.

- **Transformation:** Transform the verified pET-hEGF plasmid into an expression host strain, such as *E. coli* BL21(DE3).
- **Starter Culture:** Inoculate a single colony into 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- **Expression Culture:** Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with vigorous shaking (250 rpm).
- **Induction:** Monitor the optical density (OD) at 600 nm. When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1.0 mM.
- **Incubation:** Continue to incubate the culture for an additional 4-5 hours at 37°C.
- **Harvesting:** Harvest the cells by centrifugation at 5,000 x g for 20 minutes. The resulting cell pellet can be stored at -80°C or used immediately for purification.

This protocol is necessary when hEGF is expressed as insoluble aggregates.



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Caption: Workflow for hEGF purification from inclusion bodies.

- Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 100 mM NaH₂PO₄, 10 mM Tris-HCl, pH 8.0). Disrupt the cells using sonication.
- Inclusion Body Collection: Centrifuge the lysate to pellet the insoluble inclusion bodies.

- **Washing:** Wash the inclusion bodies with a detergent solution (e.g., 1% sodium deoxycholate) to remove membrane proteins and other contaminants.
- **Solubilization:** Solubilize the washed inclusion bodies in a buffer containing 8 M urea.
- **Refolding:** Refold the hEGF by performing a stepwise gradient dialysis against buffers with decreasing concentrations of urea (e.g., 4 M, 2 M, 1 M, and finally 0 M). This slow removal of the denaturant allows the protein to refold into its native, active conformation. During this process, many unwanted proteins will precipitate and can be removed by centrifugation.

The yeast *P. pastoris* is an excellent system for secreting properly folded proteins, which simplifies downstream purification.

- **Vector Preparation and Transformation:**
 - Clone the hEGF gene into a *Pichia* expression vector like pPIC9K, which contains the strong, methanol-inducible AOX1 promoter and the α -mating factor secretion signal.
 - Linearize the recombinant plasmid with a restriction enzyme (e.g., SacI) to facilitate integration into the yeast genome.
 - Transform the linearized plasmid into *P. pastoris* strain GS115 by electroporation.
- **Screening:** Screen transformants for successful integration and expression.
- **Expression Culture:**
 - Grow a selected recombinant clone in BMGY medium (Buffered Glycerol-complex Medium) until the culture reaches the log phase.
 - To induce expression, harvest the cells and resuspend them in BMMY medium (Buffered Methanol-complex Medium), which replaces glycerol with methanol.
- **Induction:** Add methanol to a final concentration of 0.5% (v/v) every 24 hours to maintain induction. The optimal induction time is often around 60 hours. It is critical to optimize methanol concentration, as high levels can be toxic to the cells.

- **Harvesting:** After the induction period, centrifuge the culture to pellet the cells. The secreted recombinant hEGF will be in the culture supernatant.

The biological activity of purified recombinant hEGF must be confirmed. An MTT assay measures cell proliferation in response to the growth factor.

- **Cell Culture:** Seed a fibroblast cell line (e.g., NIH/3T3) into a 96-well plate at a density of 1×10^4 cells/well and allow them to attach overnight.
- **Treatment:** Replace the medium with fresh medium containing various concentrations of the purified recombinant hEGF and a commercial hEGF standard (e.g., 1, 10, 100, 500 ng/mL). Include a negative control with no hEGF.
- **Incubation:** Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
- **Solubilization:** Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- **Measurement:** Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader. An increase in absorbance correlates with an increase in cell viability and proliferation, confirming the biological activity of the recombinant hEGF.

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